molecular formula C12H9N3S2 B6623189 2-(3-Methylthiophen-2-yl)-4-pyrazin-2-yl-1,3-thiazole

2-(3-Methylthiophen-2-yl)-4-pyrazin-2-yl-1,3-thiazole

Cat. No.: B6623189
M. Wt: 259.4 g/mol
InChI Key: NBCPKQLXKGOJSD-UHFFFAOYSA-N
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Description

2-(3-Methylthiophen-2-yl)-4-pyrazin-2-yl-1,3-thiazole is a heterocyclic compound that features a unique combination of thiophene, pyrazine, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophen-2-yl)-4-pyrazin-2-yl-1,3-thiazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with pyrazine-2-thiol in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophen-2-yl)-4-pyrazin-2-yl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can take place on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated thiophene derivatives and substituted pyrazine derivatives.

Scientific Research Applications

2-(3-Methylthiophen-2-yl)-4-pyrazin-2-yl-1,3-thiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophen-2-yl)-4-pyrazin-2-yl-1,3-thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylthiophen-2-yl)-4-pyrazin-2-yl-1,3-thiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-methylthiophen-2-yl)-4-pyrazin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S2/c1-8-2-5-16-11(8)12-15-10(7-17-12)9-6-13-3-4-14-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCPKQLXKGOJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NC(=CS2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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